In Vivo Potency vs. AS1517499
(S)-PM-43I demonstrates an ED50 of 0.25 μg/kg for reversing preexisting allergic airway disease in mice [1]. In contrast, the widely used STAT6 phosphorylation inhibitor AS1517499 requires a 10 mg/kg intraperitoneal dose to achieve amelioration of antigen-induced bronchial hyperresponsiveness in murine models . While direct head-to-head studies are not available, the 40,000-fold lower effective dose for (S)-PM-43I suggests markedly superior in vivo potency when normalized to body weight, likely attributable to the bis-POM prodrug design enhancing cellular uptake and target engagement.
| Evidence Dimension | In vivo ED50 / effective dose for allergic airway disease reversal |
|---|---|
| Target Compound Data | ED50 = 0.25 μg/kg (intranasal) |
| Comparator Or Baseline | AS1517499: effective dose = 10 mg/kg (intraperitoneal) |
| Quantified Difference | Approximately 40,000-fold lower dose required for (S)-PM-43I |
| Conditions | Murine models of allergic airway disease; (S)-PM-43I: Aspergillus niger challenge model; AS1517499: antigen-induced bronchial smooth muscle hyperresponsiveness model |
Why This Matters
Procurement of (S)-PM-43I enables in vivo studies at microgram rather than milligram per kilogram doses, reducing compound consumption, cost per experiment, and potential off-target toxicities.
- [1] Knight JM, Mandal P, Morlacchi P, et al. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease. J Biol Chem. 2018;293(26):10026-10040. doi:10.1074/jbc.RA117.000567. View Source
